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Compound of Interest

Compound Name: (5-lodo-2-methylphenyl)methanol

Cat. No.: B581824

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound (5-lodo-2-methylphenyl)methanol. The document furnishes predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a
clear, tabular format for ease of reference. Furthermore, it outlines comprehensive, generalized
experimental protocols for the acquisition of such spectroscopic data, catering to the needs of
researchers in the field of analytical chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (5-lodo-2-
methylphenyl)methanol based on its chemical structure. These predictions are derived from
established principles of spectroscopy and by comparison with data for structurally similar
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted *H NMR Data for (5-lodo-2-methylphenyl)methanol
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.6 d 1H Ar-H (H6)
~7.4 dd 1H Ar-H (H4)
~7.0 d 1H Ar-H (H3)
~4.6 S 2H -CH20H
~2.3 S 3H Ar-CHs
~1.8 t (broad) 1H -OH

Solvent: CDCIs. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted 13C NMR Data for (5-lodo-2-methylphenyl)methanol

Chemical Shift (6, ppm) Assighment
~142 Ar-C-CH20H
~138 Ar-C-|

~137 Ar-CH (C4)
~135 Ar-C-CHs
~129 Ar-CH (C3)
~93 Ar-CH (C6)
~64 -CH20H

~18 Ar-CHs

Solvent: CDCIs. Reference: CDCIs at 77.16 ppm.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for (5-lodo-2-methylphenyl)methanol
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Wavenumber (cm~?)

Intensity

Assignment

3400-3200 Broad, Strong O-H stretch (alcohol)
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)
1600-1450 Medium-Strong C=C stretch (aromatic ring)
1050-1000 Strong C-O stretch (primary alcohol)
850.800 Strong C-H bend (aromatic, out-of-
plane)
~600 Medium C-I stretch

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for (5-lodo-2-methylphenyl)methanol

miz Relative Intensity (%) Assighment

248 High [M]* (Molecular lon)
231 Medium [M-OH]*

219 Medium [M-CH20H]*

121 High [M-1]*

91 High [C7H7]* (Tropylium ion)

lonization Mode: Electron lonization (El).

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS

data for aromatic compounds like (5-lodo-2-methylphenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
e Sample Preparation:

o Weigh approximately 5-10 mg of the solid (5-lodo-2-methylphenyl)methanol.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not
already present in the solvent.

e Instrument Setup:
o Place the NMR tube in the spectrometer's probe.
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Data Acquisition (*H NMR):

[e]

Acquire the spectrum using a standard pulse sequence.

o

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

[¢]

Set a relaxation delay of 1-5 seconds between scans.
o Data Acquisition (33C NMR):
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).
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o Alarger number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of 13C.

o Set a relaxation delay of 2-5 seconds.

» Data Processing:

[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

o

Phase the resulting spectrum.

[¢]

Calibrate the chemical shift axis using the solvent residual peak or the internal standard
(TMS at 0 ppm).

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

[¢]

Identify the chemical shifts and multiplicities of the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Background Spectrum:

o Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum.

o Sample Analysis:

o Place a small amount of the solid (5-lodo-2-methylphenyl)methanol directly onto the
ATR crystal.
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o Apply pressure using the built-in clamp to ensure good contact between the sample and
the crystal.

o Data Acquisition:

o Acquire the IR spectrum over the desired range (typically 4000-400 cm™1).

o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
» Data Processing:

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o Identify the wavenumbers of the major absorption bands and correlate them to specific
functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron lonization - EIl):

Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for solids or after separation by gas chromatography (GC-MS).

lonization:

o The sample molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.

Mass Analysis:

o The resulting positively charged ions are accelerated and separated based on their mass-
to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection:
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o The separated ions are detected, and their abundance is recorded.

o Data Analysis:

o The resulting mass spectrum plots the relative abundance of ions as a function of their m/z

ratio.

o ldentify the molecular ion peak ([M]*), which corresponds to the molecular weight of the

compound.
o Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Characterization of (5-lodo-2-
methylphenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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methylphenyl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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